molecular formula C11H7ClN2O2 B13138634 4-Chloro-5-nitro-2-phenylpyridine

4-Chloro-5-nitro-2-phenylpyridine

Cat. No.: B13138634
M. Wt: 234.64 g/mol
InChI Key: DQKOCFCJFHWBBH-UHFFFAOYSA-N
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Description

4-Chloro-5-nitro-2-phenylpyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of a chlorine atom at the 4th position, a nitro group at the 5th position, and a phenyl group at the 2nd position of the pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-nitro-2-phenylpyridine typically involves the nitration of 4-chloro-2-phenylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 5th position of the pyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-nitro-2-phenylpyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol or dimethylformamide).

Major Products Formed

    Reduction: 4-Amino-5-nitro-2-phenylpyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-nitro-2-phenylpyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-5-nitro-2-phenylpyridine is primarily related to its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atom can be involved in nucleophilic substitution reactions. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitro-5-phenylpyridine: Similar structure but with different positions of the nitro and phenyl groups.

    4-Chloro-3-nitro-2-phenylpyridine: Another isomer with the nitro group at the 3rd position.

Uniqueness

4-Chloro-5-nitro-2-phenylpyridine is unique due to the specific positioning of the chlorine, nitro, and phenyl groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and properties, making it valuable in various synthetic applications.

Properties

Molecular Formula

C11H7ClN2O2

Molecular Weight

234.64 g/mol

IUPAC Name

4-chloro-5-nitro-2-phenylpyridine

InChI

InChI=1S/C11H7ClN2O2/c12-9-6-10(8-4-2-1-3-5-8)13-7-11(9)14(15)16/h1-7H

InChI Key

DQKOCFCJFHWBBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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